Lead cyanide

Description

Properties

CAS No. |

592-05-2 |

|---|---|

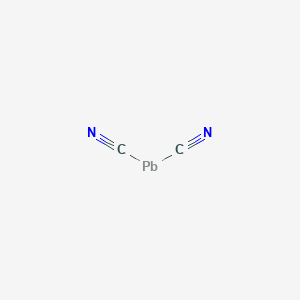

Molecular Formula |

C2N2P |

Molecular Weight |

259 g/mol |

IUPAC Name |

dicyanolead |

InChI |

InChI=1S/2CN.Pb/c2*1-2; |

InChI Key |

UMTFPTCPRUEQHM-UHFFFAOYSA-N |

SMILES |

C(#N)[Pb]C#N |

Canonical SMILES |

C(#N)[Pb]C#N |

Other CAS No. |

592-05-2 |

physical_description |

Lead cyanide appears as a white to yellowish powder. Toxic by skin absorption, by ingestion, and by inhalation of dust, or hydrogen cyanide produced by slight decomposition. Produces toxic oxides of nitrogen in fires. |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystal Structure of Lead Cyanide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

This technical guide provides an in-depth analysis of the crystal structure of lead-containing cyanide compounds. A comprehensive search of crystallographic databases and scientific literature reveals a notable absence of detailed, publicly available single-crystal X-ray diffraction data for simple lead(II) cyanide (Pb(CN)₂). Consequently, this guide focuses on the well-characterized crystal structure of a closely related compound, lead dicyanamide (B8802431) (Pb[N(CN)₂]₂), as a case study. It presents a detailed summary of its crystallographic data, a hypothetical experimental protocol for single-crystal X-ray diffraction analysis based on established methodologies, and the requisite visualizations to illustrate the experimental and logical workflows. This document aims to be a valuable resource for researchers in inorganic chemistry, materials science, and toxicology.

Introduction

Lead cyanide (Pb(CN)₂) is a highly toxic inorganic compound known for its limited applications, primarily in the metallurgical industry.[1] Its high toxicity and potential for environmental contamination necessitate a thorough understanding of its structural properties.[1][2][3] Crystallographic analysis is paramount in elucidating the three-dimensional arrangement of atoms in a solid, which in turn governs its physical and chemical properties.

Despite the importance of this compound, a detailed crystal structure of lead(II) cyanide remains elusive in the common crystallographic databases. This guide, therefore, shifts its focus to lead dicyanamide (Pb[N(CN)₂]₂), a compound for which precise crystallographic data is available.[4] The dicyanamide anion ([N(CN)₂]⁻) is a pseudohalide, and its coordination chemistry with lead presents a valuable case study.

Crystallographic Data of Lead Dicyanamide (Pb[N(CN)₂]₂)

The crystal structure of lead dicyanamide was determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the orthorhombic system and is isostructural with barium dicyanamide (Ba[N(CN)₂]₂).[4] The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Lead Dicyanamide

| Parameter | Value |

| Chemical Formula | Pb[N(CN)₂]₂ |

| Formula Weight | 339.29 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.5045(10) |

| b (Å) | 3.9989(4) |

| c (Å) | 11.9939(11) |

| Volume (ų) | 648.18(10) |

| Z | 4 |

| R1 | 0.0275 |

| wR2 | 0.0557 |

Data sourced from ResearchGate.[4]

Table 2: Selected Bond Lengths for Lead Dicyanamide

| Bond | Length (Å) |

| C-N (terminal) | 1.140(13) - 1.160(10) |

| C-N (bridging) | 1.288(11) - 1.319(12) |

Data sourced from ResearchGate.[4]

Table 3: Selected Bond Angles for Lead Dicyanamide

| Angle | Degree (°) |

| N-C-N | 173.1(8) - 174.5(10) |

| C-N-C | 122.0(8) |

Data sourced from ResearchGate.[4]

Experimental Protocols

While a specific protocol for the synthesis and crystallographic analysis of lead(II) cyanide single crystals is not available, a general methodology can be outlined based on standard practices in inorganic chemistry and X-ray crystallography.

Synthesis and Crystallization

The synthesis of lead dicyanamide was achieved through an ion exchange reaction in an aqueous solution starting from sodium dicyanamide (Na[N(CN)₂]).[4] A similar metathesis reaction could be envisioned for lead(II) cyanide, for instance, by reacting a soluble lead(II) salt with a soluble cyanide salt in an aqueous medium.

Hypothetical Synthesis of Lead(II) Cyanide Single Crystals:

-

Precursor Preparation: Prepare separate aqueous solutions of lead(II) nitrate (B79036) (Pb(NO₃)₂) and potassium cyanide (KCN).

-

Reaction: Slowly add the potassium cyanide solution to the lead(II) nitrate solution with constant stirring. A white precipitate of lead(II) cyanide will form.

-

Crystal Growth: To obtain single crystals suitable for X-ray diffraction, slow crystallization techniques are necessary. This could involve:

-

Slow Evaporation: Leaving the solution in a covered beaker with small perforations to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: Placing a solution of the compound in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Hydrothermal Synthesis: Reacting the precursors in an aqueous solution at elevated temperature and pressure in a sealed autoclave.

-

X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

To better illustrate the workflows and relationships in crystallographic analysis, the following diagrams are provided.

References

lead cyanide molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of lead (II) cyanide, a compound of interest in various chemical and metallurgical applications.

Core Chemical Identity

Lead (II) cyanide is an inorganic compound with the chemical formula Pb(CN)₂.[1][2] It is also referred to as plumbous cyanide. It typically appears as a white to pale yellow crystalline powder.[1][3][4] The compound is highly toxic and should be handled with extreme caution in a laboratory setting.[1]

Physicochemical Data

The fundamental molecular properties of lead (II) cyanide are summarized in the table below. These values are essential for stoichiometric calculations, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | Pb(CN)₂ or C₂N₂Pb | [1][2][4][5] |

| Molecular Weight | 259.23 g/mol | [1][4] |

| CAS Number | 592-05-2 | [1][5] |

| Appearance | White to yellowish powder | [3][4] |

| Solubility | Slightly soluble in water; decomposed by acids | [3][4] |

Note: The molecular weight is calculated based on the atomic masses of its constituent elements: Lead (Pb), Carbon (C), and Nitrogen (N).

Structural and Relational Diagram

The following diagram illustrates the basic composition of lead (II) cyanide from its constituent ions.

Caption: Ionic composition of Lead (II) Cyanide.

Safety and Handling

Lead (II) cyanide is classified as highly toxic.[1] It can be fatal if ingested, inhaled, or absorbed through the skin.[4] Upon contact with acids, it decomposes to release highly toxic and flammable hydrogen cyanide gas.[3][4] All handling of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

Applications

Historically, lead (II) cyanide has been used in the metallurgical industry, particularly in electroplating processes and for the extraction of precious metals like gold and silver from ores.[1] However, due to its significant health and environmental risks, its applications are limited and highly regulated.

References

An In-depth Technical Guide to Lead(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) cyanide (Pb(CN)₂) is an inorganic compound of significant interest due to its high toxicity and unique chemical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, toxicological profile, and essential handling protocols. The information herein is intended to support research and development activities where the understanding of such a compound is critical.

Chemical and Physical Properties

Lead(II) cyanide is a white to pale yellow crystalline powder.[1] It is sparingly soluble in water, a factor that influences its environmental fate and bioavailability.[1] The compound does not have a defined melting or boiling point as it decomposes upon heating.

Identification and General Properties

| Property | Value | Source |

| CAS Number | 592-05-2 | [1][2] |

| Chemical Formula | Pb(CN)₂ | [1] |

| Molecular Weight | 259.23 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

Physical Properties

| Property | Value | Source |

| Melting Point | Decomposes | N/A |

| Boiling Point | Decomposes | N/A |

| Solubility in Water | Slightly soluble | [1] |

| Density | Data not available | N/A |

Toxicological Profile

The toxicity of lead(II) cyanide is a composite of the individual toxicities of the lead(II) ion (Pb²⁺) and the cyanide anion (CN⁻). Both are potent toxins with distinct mechanisms of action.

Mechanism of Action: Lead

The lead cation primarily targets the hematopoietic system by inhibiting key enzymes involved in heme synthesis. Specifically, it inactivates delta-aminolevulinic acid dehydratase (ALAD) and ferrochelatase. This disruption leads to an accumulation of heme precursors and can result in anemia.

Mechanism of Action: Cyanide

The cyanide anion is a potent inhibitor of cellular respiration. It binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This binding prevents the utilization of oxygen, leading to a rapid cessation of aerobic metabolism and cellular hypoxia.

Toxicological Data

| Compound | Route | Species | LD50 | Source |

| Sodium Cyanide | Oral | Rat | 6.44 mg/kg | N/A |

| Potassium Cyanide | Oral | Rat | 5 mg/kg | N/A |

Experimental Protocols

Synthesis of Lead(II) Cyanide

Reaction: Pb(NO₃)₂(aq) + 2KCN(aq) → Pb(CN)₂(s) + 2KNO₃(aq)

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium cyanide (KCN)

-

Deionized water

-

Appropriate reaction vessel and filtration apparatus

Procedure:

-

Prepare a dilute aqueous solution of lead(II) nitrate.

-

Prepare a stoichiometric equivalent aqueous solution of potassium cyanide.

-

Slowly add the potassium cyanide solution to the lead(II) nitrate solution with constant stirring. A white precipitate of lead(II) cyanide will form.

-

Allow the reaction to proceed to completion.

-

Isolate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the product under vacuum at a low temperature.

EXTREME CAUTION: This procedure must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles. All cyanide-containing waste must be disposed of according to institutional and regulatory guidelines.

Safe Handling and Disposal

Due to the high toxicity of lead(II) cyanide, strict safety protocols must be followed.

-

Engineering Controls: All work with lead(II) cyanide must be conducted in a certified chemical fume hood to prevent inhalation of any dust or hydrogen cyanide gas that may be evolved.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.

-

Spill Cleanup: In case of a small spill, carefully cordon off the area. Wear appropriate PPE and use an absorbent material to collect the solid. The contaminated material should be placed in a sealed container for hazardous waste disposal. Do not use acids for cleanup as this will generate highly toxic hydrogen cyanide gas.

-

Waste Disposal: All lead(II) cyanide waste, including contaminated materials, must be collected in clearly labeled, sealed containers. Dispose of the waste through a certified hazardous waste management service in accordance with local, state, and federal regulations.

Visualizations

Caption: Mechanism of Lead Toxicity: Inhibition of Heme Synthesis.

References

Technical Guide: Thermochemical Properties of Lead(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the thermochemical properties of lead(II) cyanide (Pb(CN)₂), a compound of interest in various chemical and toxicological research areas. A comprehensive search of established thermochemical databases and the scientific literature was conducted to collate experimental and computational data on its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). This investigation revealed a significant gap in the publicly available data for these fundamental thermodynamic parameters. In the absence of quantitative values, this guide provides a detailed overview of the standard experimental and computational methodologies that would be employed to determine these crucial thermochemical properties. Furthermore, it presents the structural and relational aspects of these thermodynamic quantities in the format requested, including structured data tables and explanatory diagrams, to aid researchers in understanding the significance of this data and to highlight a clear need for future research in this area.

Introduction to the Thermochemistry of Lead(II) Cyanide

Lead(II) cyanide, with the chemical formula Pb(CN)₂, is a white to yellowish powder known for its high toxicity.[1][2][3] It is slightly soluble in water, with which it gradually decomposes to produce highly toxic hydrogen cyanide gas.[2][3] Its reactivity profile indicates that it is decomposed by acids, can be violently oxidized, and tends toward explosive instability under certain conditions.[2]

Thermochemical data, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°), are fundamental properties that govern the stability, reactivity, and potential reaction pathways of a compound. This data is critical for:

-

Predicting Reaction Energetics: Determining whether reactions involving lead cyanide are exothermic or endothermic.

-

Assessing Chemical Stability: Understanding the conditions under which this compound is likely to decompose.

-

Modeling Environmental Fate and Transport: Predicting its behavior and persistence in various environmental compartments.

-

Drug Development and Toxicology: Informing the study of its mechanism of action and potential interactions within biological systems.

Despite the importance of this information, a thorough review of prominent thermochemical databases, including the NIST Chemistry WebBook and the JANAF Thermochemical Tables, and a broad search of the scientific literature did not yield any published experimental or computational values for the enthalpy of formation, Gibbs free energy of formation, or standard molar entropy of lead(II) cyanide.

Thermochemical Data for Lead(II) Cyanide

The following table summarizes the status of the core thermochemical data for lead(II) cyanide. As of the date of this publication, no reliable experimental or computational values have been found in the public domain.

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation (solid) | ΔHf° | Not Available | Not Available |

| Standard Gibbs Free Energy of Formation (solid) | ΔGf° | Not Available | Not Available |

| Standard Molar Entropy (solid) | S° | Not Available | Not Available |

Experimental Protocols for the Determination of Thermochemical Data

The determination of the thermochemical properties of a compound like lead(II) cyanide would involve a series of precise calorimetric and analytical experiments. The following sections detail the standard methodologies that would be applied.

3.1. Synthesis and Characterization of High-Purity Lead(II) Cyanide

A prerequisite for accurate thermochemical measurements is the availability of a well-characterized, high-purity sample of lead(II) cyanide. A common synthesis route involves the reaction of a soluble lead(II) salt, such as lead(II) nitrate, with a soluble cyanide salt, such as potassium cyanide, in an aqueous solution, leading to the precipitation of lead(II) cyanide.

Reaction: Pb(NO₃)₂(aq) + 2KCN(aq) → Pb(CN)₂(s) + 2KNO₃(aq)

The resulting precipitate would be thoroughly washed with deionized water to remove soluble impurities and then dried under vacuum. The purity of the synthesized lead(II) cyanide would be verified using analytical techniques such as:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the lead content and identify any metallic impurities.

-

Elemental Analysis (C, N): To confirm the stoichiometry of the cyanide content.

3.2. Determination of the Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of lead(II) cyanide would be determined indirectly using reaction calorimetry. A common method is to measure the enthalpy of a reaction involving the compound of interest and other reactants for which the enthalpies of formation are well-known. For lead(II) cyanide, a suitable reaction could be its dissolution and reaction in an acidic solution within a solution calorimeter.

Experimental Workflow:

-

Calorimeter Calibration: The calorimeter is calibrated by measuring the heat change associated with a reaction of known enthalpy, such as the dissolution of potassium chloride (KCl) in water.

-

Reaction Enthalpy Measurement: A precisely weighed sample of pure lead(II) cyanide is reacted with an excess of a strong acid (e.g., HCl(aq)) in the calorimeter. The reaction would be: Pb(CN)₂(s) + 2H⁺(aq) → Pb²⁺(aq) + 2HCN(aq)

-

Data Analysis: The heat change (q) for the reaction is measured. The enthalpy of reaction (ΔHr°) is then calculated.

-

Hess's Law Calculation: The standard enthalpy of formation of Pb(CN)₂(s) is then calculated using Hess's Law, incorporating the experimentally determined enthalpy of reaction and the known standard enthalpies of formation of the other species in the reaction (Pb²⁺(aq), and HCN(aq)).

3.3. Determination of Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy is determined from low-temperature heat capacity measurements using a cryostat.

Experimental Workflow:

-

Heat Capacity Measurement: The heat capacity (Cp) of a pure sample of lead(II) cyanide is measured as a function of temperature, typically from near absolute zero (around 5 K) up to room temperature (298.15 K) and beyond.

-

Data Integration: The standard molar entropy at 298.15 K (S°₂₉₈) is then calculated by integrating the heat capacity data with respect to the natural logarithm of temperature, applying the third law of thermodynamics (S° at 0 K is zero for a perfect crystal).

S°₂₉₈ = ∫₀²⁹⁸ (Cp(T)/T) dT

3.4. Determination of the Standard Gibbs Free Energy of Formation (ΔGf°)

Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, which is calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

Computational Protocols for the Estimation of Thermochemical Data

In the absence of experimental data, computational chemistry provides powerful tools to predict the thermochemical properties of molecules. Ab initio and Density Functional Theory (DFT) methods are commonly employed for this purpose.

4.1. Computational Methodology

A typical computational workflow to determine the thermochemical properties of lead(II) cyanide would involve:

-

Structure Optimization: The geometry of the lead(II) cyanide molecule or crystal lattice is optimized to find its lowest energy conformation. This is typically done using DFT methods with a suitable functional (e.g., B3LYP) and basis set.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Energy Calculation: A high-level ab initio method (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)) is often used to calculate a more accurate electronic energy for the optimized geometry.

-

Thermochemical Property Calculation: The enthalpy of formation is typically calculated using atomization energies or isodesmic reactions. The Gibbs free energy and entropy are calculated from the vibrational frequencies and other molecular properties using statistical mechanics.

4.2. Atomization Energy Method for ΔHf°

The enthalpy of formation can be calculated by first determining the atomization energy (the energy required to break the molecule into its constituent atoms in the gas phase) and then combining this with the known experimental enthalpies of formation of the gaseous atoms.

Pb(CN)₂(s) → Pb(g) + 2C(g) + 2N(g)

Visualizations

The following diagrams illustrate the relationships between the thermochemical properties and the workflow for their determination.

Conclusion

This technical guide has highlighted a significant lack of available thermochemical data for lead(II) cyanide. While the physical and reactive properties of this compound are documented, the absence of its enthalpy of formation, Gibbs free energy of formation, and standard molar entropy hinders a complete understanding of its chemical behavior. The experimental and computational protocols outlined herein provide a clear roadmap for future research to address this data gap. The determination of these fundamental properties is crucial for advancing research in areas where this compound is of interest, from environmental science to toxicology and materials science.

References

Spectroscopic Analysis of Lead Cyanide and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic analysis of lead cyanide (Pb(CN)₂) and related lead-containing cyanide complexes, with a focus on Infrared (IR) and Raman spectroscopy. While specific, detailed spectroscopic data for simple lead(II) cyanide is not extensively available in peer-reviewed literature, this document compiles available data from closely related compounds to offer valuable insights into the expected spectral characteristics. The information herein is intended to guide researchers in the characterization of these highly toxic, coordination compounds.

Introduction to Vibrational Spectroscopy of Metal Cyanides

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of metal cyanide complexes. These techniques provide a molecular fingerprint by identifying the vibrational modes of the atoms and functional groups within a compound.

For a metal cyanide complex like this compound, the most characteristic vibrations involve the cyanide (C≡N) ligand. The frequency of the C≡N stretching mode, typically observed in the 2000-2200 cm⁻¹ region, is highly sensitive to the nature of the metal ion, its oxidation state, and the overall coordination environment.[1] This sensitivity allows for detailed structural elucidation.

-

Infrared (IR) Spectroscopy : Measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A vibrational mode must result in a change in the molecule's dipole moment to be IR-active.

-

Raman Spectroscopy : Involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode must cause a change in the polarizability of the molecule to be Raman-active.

For centrosymmetric molecules, IR and Raman spectroscopy are often complementary, as some modes may be active in one technique but not the other.

Spectroscopic Data for Lead-Containing Cyanide Complexes

Direct and detailed vibrational data for lead(II) cyanide (Pb(CN)₂) is sparse. However, analysis of more complex but structurally related lead-containing cyanide compounds provides a strong basis for understanding its spectroscopic properties. The following tables summarize IR and Raman data for several such analogs.

Infrared (IR) Spectroscopic Data

The primary IR absorption band for cyanide complexes is the C≡N stretching vibration. The position of this band can indicate whether the cyanide ligand is terminal or bridging. Data from lead dicyanamide (B8802431) and a lead-containing Prussian blue analog are presented below.

| Compound | Functional Group | Observed Frequency (cm⁻¹) | Assignment | Reference |

| Lead Dicyanamide | Dicyanamide | ~2180 | ν(C≡N) stretching | [2] |

| (Pb[N(CN)₂]₂) | Dicyanamide | ~1390 | ν(C-N) single bond | [2] |

| Lead Hexacyanoferrate | Cyanide | 2028 | ν(C≡N) stretching | [3] |

| (PbHCF) | Metal-Ligand | 594 | ν(Fe-C) stretching | [3] |

| Metal-Ligand | 425 | ν(Pb-N) stretching | [3] |

Table 1: Summary of key Infrared (IR) absorption bands for lead-containing cyanide analogs.

Raman Spectroscopic Data

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The C≡N stretching modes are also prominent in Raman spectra.

| Compound | Functional Group | Observed Frequency (cm⁻¹) | Assignment | Reference |

| Lead Thiocyanate Complexes | Thiocyanate | Varies | ν(C≡N) stretching | [4] |

| Thiocyanate | Varies | ν(C-S) stretching | [4] | |

| Thiocyanate | Varies | δ(NCS) bending | [4] | |

| Prussian Blue Analogs | Cyanide | 2090 - 2152 | ν(C≡N) stretching (A₁g, Eg) | [3] |

| Metal-Ligand | 513 - 584 | ν(Fe-C) stretching | [3] | |

| Ligand Bending | 231 - 274 | δ(C-Fe-C), δ(Fe-C≡N-Fe) | [3] |

Table 2: Summary of key Raman shifts for lead-containing cyanide analogs and related compounds. Note: Specific frequencies for Pb(NCS)₂ complexes vary with coordinating ligands.

Experimental Protocols

Accurate and reproducible spectroscopic data acquisition relies on meticulous sample preparation and standardized instrument operation.

Sample Preparation

This compound is a white to yellowish powder that is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

For IR Spectroscopy (Solid State):

-

KBr Pellet Method :

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture.

-

In an agate mortar, grind a small amount of the this compound sample (typically 1-2 mg) with approximately 200 mg of dry KBr.

-

Transfer the fine powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

-

Mount the pellet in the sample holder of the IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) :

-

Place a small amount of the powder sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

For Raman Spectroscopy (Solid State):

-

Powder Sample :

-

Solid Sample :

-

If the sample is a larger solid, a flat surface can be prepared by cutting and polishing.[7]

-

The sample can then be placed directly on the microscope stage for analysis.

-

Instrumentation and Data Acquisition

Infrared Spectrometer (FT-IR):

-

Source : Globar or other broadband IR source.

-

Detector : Typically a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹ is generally sufficient.

-

Procedure :

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the prepared sample in the beam path.

-

Record the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectrometer (Dispersive):

-

Excitation Source : A monochromatic laser (e.g., 532 nm, 633 nm, or 785 nm). The choice of wavelength may be critical to avoid fluorescence from the sample or impurities.

-

Detector : A charge-coupled device (CCD) detector.

-

Spectral Range : Dependent on the grating, but typically covering a Raman shift of 100 - 3500 cm⁻¹.

-

Procedure :

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

Focus the laser onto the prepared sample using the integrated microscope.

-

Acquire the spectrum. Acquisition time and laser power should be optimized to obtain a good signal without causing sample degradation, which can occur with colored or absorbing samples.[8]

-

The final spectrum is plotted as intensity versus Raman shift (cm⁻¹).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a metal cyanide compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Lead(II) cyanide | Pb(CN)2 | CID 61139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]

- 8. s-a-s.org [s-a-s.org]

Theoretical Underpinnings of Lead(II) Cyanide Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) cyanide, Pb(CN)₂, is an inorganic compound of significant interest due to the unique properties conferred by the lead-cyanide bond. Its high toxicity necessitates a thorough understanding of its electronic structure and reactivity, which is crucial for the development of potential chelating agents or antidotes in a drug development context.[1][2] From a materials science perspective, the nature of bonding in heavy metal cyanides influences their structural and electronic properties. This technical guide provides an in-depth analysis of the theoretical studies on the bonding in lead(II) cyanide and related species, focusing on computational and spectroscopic investigations.

The cyanide ligand (CN⁻) is a versatile building block in coordination chemistry, capable of acting as both a strong σ-donor and a π-acceptor.[3] This dual nature allows it to form strong bonds with a variety of metals, including heavy p-block elements like lead. The bonding in lead(II) complexes is particularly interesting due to the presence of a stereochemically active 6s² lone pair on the lead atom, which can significantly influence the geometry of its compounds.[4]

This guide summarizes key quantitative data from theoretical and experimental studies, details the computational and experimental methodologies employed, and provides visual representations of the theoretical frameworks and potential toxicological pathways.

Data Presentation: Structural and Spectroscopic Parameters

Quantitative data from theoretical and experimental studies on lead(II) cyanide and its analogues are crucial for a comprehensive understanding of its bonding characteristics. Due to a scarcity of direct theoretical studies on monomeric or simple crystalline Pb(CN)₂, data from closely related lead(II) chalcogenocyanates and other lead(II) complexes are included for comparative analysis.

Table 1: Calculated and Experimental Bond Distances and Angles for Lead(II) Compounds

| Compound | Method | Pb-C/X (Å) | C-N/C-Y (Å) | Angle (X-Pb-X / L-Pb-L) (°) | Reference |

| Pb(CN)₂ | (Predicted based on analogues) | ||||

| Pb[OCN]₂ | DFT | Pb-N: 2.589-2.685, Pb-O: 2.827-3.173 | O-C-N: 176.8-178.8 | - | [5] |

| Pb[SCN]₂ | DFT | - | - | - | [6] |

| Pb[SeCN]₂ | DFT | Pb-Se: 3.3174-3.5396 | - | - | [5] |

| [Pb(CN)₃]⁻ | MP2 | - | - | ~90-92 | [4] |

| [Pb(OH₂)₃]²⁺ | MP2 | - | - | 80-90 | [4] |

Table 2: Calculated Vibrational Frequencies for Cyanide and Related Ligands in Metal Complexes

| Complex/Ligand | Method | ν(C≡N) (cm⁻¹) | ν(M-C/X) (cm⁻¹) | Reference |

| Pt(CN)₄X₂²⁻ | B3LYP | 2150-2166 (Calculated) | - | [7] |

| Pt(CN)₅X²⁻ | B3LYP | 2152-2178 (Calculated) | - | [7] |

| Group 11 Cyanides (CuCN, AgCN, AuCN) | CCSD(T) | ~2165 (Calculated) | 200-600 (Calculated) | [8] |

| Thioether Cyanobiphenyl Dimers | DFT | ~2230 (Experimental) | - | [9] |

Experimental and Computational Protocols

A robust understanding of the methodologies used in the theoretical and experimental investigation of lead cyanide bonding is essential for interpreting the data and designing future studies.

Computational Chemistry Methods

Theoretical studies on lead(II) complexes predominantly employ Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2). These methods provide insights into the electronic structure, molecular geometry, and vibrational properties of these compounds.

Density Functional Theory (DFT) Protocol for Lead(II) Chalcogenocyanates: [5]

-

Software: Quantum-mechanical calculations are typically performed using software packages like CRYSTAL or Gaussian.

-

Functional and Basis Set: A common choice for the exchange-correlation functional is a hybrid functional such as PBE0. For the lead atom, an effective core potential (ECP) is used to account for relativistic effects, for instance, the ECP28MDF basis set from the Stuttgart/Cologne group. For lighter atoms like C, N, O, S, and Se, all-electron basis sets like pob-TZVP are employed.

-

Geometry Optimization: The crystal structures are fully optimized, including both atomic positions and lattice parameters, until the forces acting on the atoms are below a certain threshold (e.g., 0.0001 Ha/bohr).

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix of the second derivatives of the energy with respect to the atomic positions. This allows for the assignment of theoretical vibrational modes to experimental Raman and IR spectra.

-

Electronic Structure Analysis: The electronic structure is analyzed through Density of States (DOS) and band structure calculations to understand the nature of the orbitals involved in bonding.

Post-Hartree-Fock Methods (MP2) for Lead(II) Complexes: [4]

-

Software: Calculations are often performed with packages like Gaussian.

-

Basis Sets: For lead, a relativistic effective core potential such as LANL2DZ is commonly used. For other atoms, Pople-style basis sets like 6-311+G(d,p) are suitable.

-

Method: Second-order Møller-Plesset perturbation theory (MP2) is used to incorporate electron correlation effects, which are important for accurately describing the electronic structure and properties of heavy elements.

-

Analysis: The nature of the bonding is further investigated using tools like Natural Bond Orbital (NBO) analysis to determine atomic charges, orbital populations, and the extent of orbital interactions.

Spectroscopic Methods

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides experimental data that can be compared with theoretical calculations to validate the computational models.

Solid-State Raman Spectroscopy Protocol: [5]

-

Instrumentation: A Raman microscope equipped with a suitable laser excitation source (e.g., a 785 nm diode laser) is used.

-

Sample Preparation: Crystalline powder samples are placed on a microscope slide.

-

Data Acquisition: Spectra are collected over a specific wavenumber range (e.g., 100-3500 cm⁻¹) with an appropriate spectral resolution. The laser power is kept low to avoid sample degradation.

-

Data Analysis: The positions and relative intensities of the Raman bands are determined and compared with the theoretically predicted vibrational modes.

Visualizations: Pathways and Theoretical Frameworks

Graphical representations are invaluable for conceptualizing complex relationships in theoretical chemistry and toxicology.

Caption: A workflow diagram illustrating the application of computational methods to study this compound bonding.

Caption: A simplified signaling pathway for the dual toxicity of lead(II) cyanide.

Conclusion

The theoretical investigation of lead(II) cyanide bonding, while not extensively documented for the isolated molecule, can be comprehensively understood through the lens of computational studies on analogous lead(II) complexes and related heavy metal cyanides. The bonding is characterized by significant contributions from the 6s and 6p orbitals of lead, with the stereochemically active lone pair playing a crucial role in determining the molecular geometry. DFT and MP2 calculations, validated by spectroscopic data, provide a powerful framework for elucidating the electronic structure and predicting the properties of these compounds. For professionals in drug development, a deep understanding of the Pb-CN bond is paramount for designing effective chelating agents that can disrupt this bond and mitigate the compound's potent toxicity. Future theoretical work should focus on detailed calculations of Pb(CN)₂ clusters and solid-state structures to provide a more complete picture of this important and hazardous material.

References

- 1. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Quantum Chemical Nature of Lead(II) “Lone Pair” [mdpi.com]

- 5. Synthesis, XRD and DFT studies on Pb[ChCN] 2 (Ch = O, S, Se) and Pb[SeCN][OH] - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02830A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical studies on vibrational spectra of mixed cyanide-halide complexes of platinum(IV) and palladium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) cyanide, with the chemical formula Pb(CN)₂, is a highly toxic inorganic compound. Historically, it has seen limited use in metallurgy and as a pigment.[1] For the modern researcher, particularly in fields such as toxicology and drug development, a thorough understanding of its properties is crucial for safe handling, mechanistic studies, and exploring the broader biological impact of heavy metal cyanides. This guide provides a comprehensive overview of the known physical and chemical properties of lead(II) cyanide, details relevant experimental protocols, and visualizes key processes.

Physical and Chemical Properties

Lead(II) cyanide is a white to yellowish crystalline powder.[1] It is characterized by its high toxicity and poor solubility in cold water.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that specific experimental data for some properties, such as density and an exact decomposition temperature, are not consistently available in the literature. The compound is known to decompose upon heating.[2]

| Property | Value | Reference(s) |

| Molecular Formula | Pb(CN)₂ | [2] |

| Molar Mass | 259.23 g/mol | [2] |

| Appearance | White to yellowish powder | [1][2] |

| Density | Data not available | |

| Melting Point | Decomposes upon heating | [2] |

| Boiling Point | Decomposes upon heating | [2] |

| Solubility in Water | Slightly soluble; gradually decomposes. | [1][2] |

| Solubility in other solvents | Decomposed by acid.[1] |

Chemical Reactivity

Lead(II) cyanide exhibits reactivity characteristic of both lead(II) salts and inorganic cyanides.

-

Decomposition by Acids: It reacts with acids to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1]

-

Reaction with Water: It is gradually decomposed by water, also evolving hydrogen cyanide.[2]

-

Oxidation: Lead(II) cyanide can undergo violent oxidation. Fusion with metal chlorates, perchlorates, nitrates, or nitrites can lead to explosions.[2]

-

Reactivity with Metals: It reacts with incandescence with magnesium.[2]

Experimental Protocols

Synthesis of Lead(II) Cyanide

Objective: To synthesize lead(II) cyanide via a precipitation reaction between a soluble lead(II) salt and a soluble cyanide salt.

Materials:

-

Lead(II) acetate (B1210297) [Pb(CH₃COO)₂] or Lead(II) nitrate (B79036) [Pb(NO₃)₂]

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Distilled water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a dilute aqueous solution of a soluble lead(II) salt (e.g., 0.5 M lead(II) acetate).

-

Prepare a stoichiometric equivalent aqueous solution of a soluble cyanide salt (e.g., 1.0 M potassium cyanide). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

-

Precipitation:

-

Slowly add the lead(II) salt solution to the cyanide solution while stirring continuously.

-

A white to yellowish precipitate of lead(II) cyanide should form immediately.

-

-

Isolation and Washing:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove any unreacted soluble salts.

-

Follow with a wash of a volatile organic solvent, such as ethanol (B145695) or acetone, to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or evaporating dish.

-

Dry the product in a vacuum oven at a low temperature (e.g., 60-70 °C) to avoid decomposition.

-

Safety Precautions: All manipulations involving cyanide salts and lead compounds must be performed in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Neutralize all cyanide-containing waste with an appropriate oxidizing agent (e.g., sodium hypochlorite (B82951) solution) before disposal, following institutional safety guidelines.

Structural Information

Spectroscopic Characterization

While specific, detailed IR and Raman spectra for lead(II) cyanide are not widely published, the characteristic vibrational modes of the cyanide ligand can be predicted. The C≡N stretching vibration in metal cyanides typically appears in the range of 2000-2200 cm⁻¹ in both IR and Raman spectra. The exact position of this band is sensitive to the metal, its oxidation state, and the coordination environment.

General Protocol for IR/Raman Spectroscopy:

-

Sample Preparation: For Fourier-transform infrared (FTIR) spectroscopy, a small amount of the dried lead(II) cyanide powder would be mixed with potassium bromide (KBr) and pressed into a pellet. For Raman spectroscopy, the powder can be analyzed directly in a capillary tube or on a microscope slide.

-

Data Acquisition:

-

FTIR: The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Raman: The spectrum would be excited with a laser of a specific wavelength (e.g., 532 nm or 785 nm), and the scattered light would be collected.

-

-

Spectral Analysis: The key feature to identify would be the strong, sharp band corresponding to the C≡N stretching vibration. The presence of bands related to water (broad O-H stretch around 3400 cm⁻¹) or other impurities would also be noted.

Biological Activity and Toxicological Profile

The high toxicity of lead(II) cyanide stems from the combined toxic effects of both the lead(II) cation (Pb²⁺) and the cyanide anion (CN⁻). There is currently no evidence to suggest that the intact lead cyanide molecule has unique biological targets or signaling pathways separate from its constituent ions.

Mechanism of Cyanide Toxicity

The primary mechanism of cyanide toxicity is the potent and rapid inhibition of cellular respiration. Cyanide acts as a non-competitive inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5] By binding to the ferric (Fe³⁺) ion in the heme a₃ component of this enzyme, cyanide prevents the final step of electron transfer to oxygen.[6] This blockage halts aerobic respiration and the production of ATP, leading to cellular hypoxia and rapid cell death, particularly affecting tissues with high oxygen demand such as the central nervous system and the heart.[5]

Mechanism of Lead Toxicity

Lead toxicity is multifaceted and results from its ability to mimic divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺), and to interact with sulfhydryl groups in proteins.[7] This allows lead to interfere with numerous biological processes:

-

Enzyme Inhibition: Lead is a known inhibitor of several key enzymes. Notably, it inhibits δ-aminolevulinic acid dehydratase (ALAD) and ferrochelatase, two critical enzymes in the heme biosynthesis pathway.[7] Inhibition of these enzymes leads to anemia and the accumulation of heme precursors, which are themselves neurotoxic. Lead also inhibits other enzymes, such as those involved in glycolysis.[7]

-

Neurotoxicity: Lead can cross the blood-brain barrier and accumulate in the brain. It disrupts the function of neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic systems. By substituting for calcium, lead can interfere with calcium-dependent signaling pathways that are crucial for neurotransmitter release, neuronal excitation, and long-term potentiation (a cellular basis for learning and memory).[7]

Conclusion

Lead(II) cyanide is a hazardous compound whose toxicity is a composite of the well-established toxic mechanisms of its constituent ions. While some of its fundamental physical and chemical properties are documented, there is a notable lack of detailed experimental data in the public domain, particularly regarding its precise physical constants, crystal structure, and spectroscopic characterization. For researchers in drug development and toxicology, understanding the dual-action toxicity of lead and cyanide is paramount for assessing the risks associated with this and similar heavy metal compounds. Further research into the specific cellular uptake, distribution, and potential for unique interactions of the undissociated molecule would be beneficial for a more complete toxicological profile.

References

- 1. echemi.com [echemi.com]

- 2. Lead(II) cyanide | Pb(CN)2 | CID 61139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyanidecode.org [cyanidecode.org]

- 7. Effects of low-level lead on glycolytic enzymes and pyruvate dehydrogenase of rat brain in vitro: relevance to sporadic Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Decomposition Pathways of Lead(II) Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of lead(II) cyanide, Pb(CN)₂. The document synthesizes available data on its chemical reactivity, outlines methodologies for its analysis, and presents visual representations of its decomposition processes. Given the compound's inherent instability and toxicity, a thorough understanding of its behavior under various conditions is critical for safe handling and research applications.

Core Chemical Properties and Stability

Lead(II) cyanide is a white to yellowish solid powder that exhibits limited stability under common environmental and laboratory conditions[1]. Its reactivity is a significant concern, as its decomposition pathways can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas. The compound is slightly soluble in water, a property that facilitates its gradual decomposition via hydrolysis[1]. Its stability is highly dependent on pH, with acidic conditions significantly accelerating its breakdown[2][3]. Furthermore, lead(II) cyanide is thermally sensitive and can react violently with a range of other chemical agents[1].

Decomposition Pathways

Lead(II) cyanide can decompose through several distinct chemical pathways, including hydrolysis, acid-catalyzed decomposition, thermal degradation, and reaction with strong oxidizing agents.

Hydrolysis

In aqueous environments, lead(II) cyanide undergoes gradual decomposition. It reacts with water in a hydrolysis reaction that releases poisonous and flammable hydrogen cyanide gas[1]. The equilibrium of this reaction is pH-dependent; in neutral or acidic solutions, the formation of HCN is favored, while in highly alkaline solutions (pH > 11), the more stable cyanide anion (CN⁻) predominates in solution[2][3].

Reaction: Pb(CN)₂ (s) + 2H₂O (l) ⇌ Pb(OH)₂ (s) + 2HCN (g)

Acid-Catalyzed Decomposition

The presence of acid drastically accelerates the decomposition of lead(II) cyanide. Acids react readily with the cyanide salt to produce a large volume of hydrogen cyanide gas[1][4]. This reaction is extremely hazardous and is a primary reason why cyanide salts must be handled in environments free of acids unless specific protocols are in place[5].

Reaction: Pb(CN)₂ (s) + 2H⁺ (aq) → Pb²⁺ (aq) + 2HCN (g)

Thermal Decomposition

Lead(II) cyanide is unstable upon heating. While specific decomposition temperatures and products are not well-documented in the available literature, heating is known to produce corrosive and/or toxic fumes[1]. In a fire, containers of lead(II) cyanide may explode[1]. By analogy with other simple metal cyanides, thermal decomposition in an inert atmosphere would likely yield lead metal and cyanogen (B1215507) gas ((CN)₂), a toxic and flammable gas. In the presence of air (oxygen), the formation of lead oxides would be expected.

Plausible Reaction (Inert Atmosphere): Pb(CN)₂ (s) → Pb (s) + (CN)₂ (g)

Reaction with Oxidizing Agents

Lead(II) cyanide is described as having a tendency towards explosive instability[1]. It is capable of violent oxidation reactions, and fusion with potent oxidizing agents such as metal chlorates, perchlorates, nitrates, or nitrites can lead to explosions[1]. It also reacts with incandescence when heated with magnesium[1]. These reactions highlight the severe hazards associated with mixing this compound with reactive materials.

Quantitative Decomposition Data

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) - Pathway 1 | 108.2 ± 3.3 kJ/mol | Alkaline hydrolysis of cyanide, leading to formate (B1220265) and ammonia. | [6] |

| Activation Energy (Ea) - Pathway 2 | 77.6 ± 3.0 kJ/mol | Alkaline hydrolysis of cyanide, leading to CO₂, N₂, and H₂. | [6] |

| Decomposition Onset | Not Available | Data specific to Pb(CN)₂ is not available. | - |

| Decomposition Enthalpy (ΔH) | Not Available | Data specific to Pb(CN)₂ is not available. | - |

Note: The activation energy values pertain to the degradation of the cyanide ion in wastewater at high temperatures (393–473 K) and are not specific to the decomposition of solid lead(II) cyanide.

Experimental Protocols for Stability and Decomposition Analysis

The analysis of this compound stability and its decomposition products requires specialized methods designed to handle the toxicity and reactivity of cyanide compounds.

Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the thermal decomposition profile of lead(II) cyanide.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: Thermogravimetric Analyzer (TGA), high-precision balance, ceramic or platinum sample pans.

-

Procedure:

-

A small, precisely weighed sample of lead(II) cyanide (typically 1-5 mg) is placed into a TGA sample pan.

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere and prevent oxidative side reactions.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

The TGA instrument continuously records the sample's mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature at which mass loss begins, indicating the onset of decomposition. The stoichiometry of the decomposition can be inferred from the total percentage of mass lost.

Protocol: Analysis of Decomposition Products (HCN Quantification)

This protocol describes the standard reflux-distillation method for capturing and quantifying hydrogen cyanide evolved during decomposition.

-

Objective: To quantify the amount of cyanide released as HCN gas from a sample under acidic conditions.

-

Apparatus: Reflux-distillation apparatus (including a boiling flask, condenser, and gas absorber), heating mantle, pH meter.

-

Reagents: Sulfuric acid solution, sodium hydroxide solution (for scrubber), chloramine-T, pyridine-barbituric acid reagent[7][8].

-

Procedure:

-

A known quantity of the sample is placed in the boiling flask with reagent water.

-

The gas absorber (impinger or scrubber) is filled with a sodium hydroxide solution to trap the evolved HCN[8].

-

The apparatus is assembled, and the sample is heated.

-

A strong acid (e.g., sulfuric acid) is slowly added to the boiling flask to initiate the decomposition and release of HCN gas[7].

-

The mixture is refluxed for a set period (e.g., 1-2 hours) to ensure all cyanide is converted to HCN and carried over to the absorber.

-

The sodium hydroxide solution containing the trapped cyanide is then collected for analysis.

-

-

Quantification: The cyanide concentration in the absorbing solution is determined spectrophotometrically. The cyanide is converted to cyanogen chloride using chloramine-T, which then reacts with a pyridine-barbituric acid reagent to form a colored complex. The absorbance of this complex is measured and compared to a calibration curve to determine the cyanide concentration[8].

Conclusion

Lead(II) cyanide is a chemically unstable compound that poses significant handling risks due to its multiple decomposition pathways, all of which can produce highly toxic hydrogen cyanide gas. Its decomposition is readily initiated by water, acids, and heat. Furthermore, it can react explosively with strong oxidizing agents. While specific quantitative kinetic and thermodynamic data for its decomposition are sparse, established analytical protocols for cyanide analysis can be effectively employed to study its stability and reaction products. Researchers and professionals must exercise extreme caution, utilizing appropriate safety measures and controlled environments when handling or studying this compound.

References

- 1. Lead(II) cyanide | Pb(CN)2 | CID 61139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyanidecode.org [cyanidecode.org]

- 3. Storage and Usage of Cyanide Reference Solution [labsertchemical.com]

- 4. echemi.com [echemi.com]

- 5. Hydrogen cyanide - Wikipedia [en.wikipedia.org]

- 6. Kinetics and pathways of cyanide degradation at high temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ysi.com [ysi.com]

- 8. Analytical Methods for Total Cyanide Assay Determination - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide on the Purity and Assay of Lead Cyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to determine the purity and assay of lead cyanide (Pb(CN)₂). Given its high toxicity and relative instability, stringent analytical control is paramount for its use in any research or development setting. This document details common impurities, analytical methodologies for quantification of lead and cyanide content, and presents the information in a structured format for clarity and ease of use.

Introduction to this compound

Lead(II) cyanide is a white to yellowish powder that is slightly soluble in water.[1][2] It is a highly toxic compound, both by ingestion, inhalation, and skin absorption.[1][2] The compound is known to be unstable, gradually decomposing in water to evolve flammable and poisonous hydrogen cyanide gas.[1][2] It is also decomposed by acids to release hydrogen cyanide.[1][2] Due to its inherent instability and toxicity, assessing the purity of this compound is a critical step for any application.

Potential Impurities in this compound

The purity of this compound can be affected by impurities arising from its synthesis, handling, and storage. These can be broadly categorized as follows:

-

Unreacted Starting Materials: Depending on the synthesis route (typically from a soluble lead salt and an alkali metal cyanide), residual starting materials may be present.

-

Other Lead Salts: Contamination with other lead salts such as lead carbonate (from exposure to atmospheric CO₂), lead oxide, or other anions like sulfates (SO₄²⁻) and chlorides (Cl⁻) can occur.[3]

-

Other Heavy Metals: Trace amounts of other heavy metals like copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺) may be present as impurities from the lead source.[3]

-

Decomposition Products: Due to its instability, especially in the presence of moisture and light, this compound can decompose, leading to the formation of various byproducts.

-

Organic Residues: Solvents or other organic materials used during synthesis may leave residual impurities.[3]

Assay Methods for this compound

The assay of this compound involves the quantitative determination of both its lead and cyanide content. The overall purity is then assessed by comparing the experimental percentages of lead and cyanide to their theoretical values in the pure compound.

Determination of Cyanide Content

Argentometric titration is a widely used and effective method for the determination of cyanide.[4][5][6][7] For lower concentrations, spectrophotometric methods are more suitable.[8][9]

3.1.1 Argentometric Titration (Liebig-Deniges Method)

This method is based on the reaction of cyanide ions with silver nitrate (B79036) to form a stable, soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻). The endpoint is detected when all free cyanide has reacted, and the addition of excess silver nitrate leads to the formation of a permanent precipitate of silver cyanide (AgCN), which appears as a turbidity. The addition of an iodide indicator (as KI) can sharpen the endpoint, as the formation of the more insoluble and yellowish silver iodide indicates the presence of excess Ag⁺ ions.[6]

Experimental Protocol: Argentometric Titration of Cyanide

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent, such as a dilute solution of sodium hydroxide (B78521) to prevent the loss of HCN gas.[4]

-

Titration Setup: Transfer a precise aliquot of the sample solution to an Erlenmeyer flask. Add a small amount of potassium iodide solution as an indicator.[4][6]

-

Titration: Titrate the sample solution with a standardized solution of silver nitrate (AgNO₃) with constant stirring.

-

Endpoint Detection: The endpoint is reached at the first appearance of a permanent faint turbidity or opalescence (due to the formation of AgI).[6]

-

Calculation: The concentration of cyanide is calculated based on the volume of AgNO₃ solution used, its concentration, and the initial sample weight. The reaction is: 2CN⁻ + Ag⁺ → [Ag(CN)₂]⁻.[5]

Determination of Lead Content

Both volumetric titration and instrumental methods are suitable for the accurate determination of lead content.

3.2.1 Complexometric EDTA Titration

This is a classic and reliable volumetric method for lead determination. Lead(II) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using a metal-ion indicator, such as Eriochrome Black T, which changes color when all the lead ions have been complexed by the EDTA.

Experimental Protocol: Complexometric EDTA Titration of Lead

-

Sample Preparation: Accurately weigh a sample of this compound. Decompose the sample by heating with a suitable acid (e.g., nitric acid) to dissolve the lead and expel the cyanide (this must be done in a well-ventilated fume hood with appropriate safety precautions).[10] Adjust the pH of the resulting solution to approximately 10 with a buffer solution (e.g., NH₃/NH₄Cl).[11]

-

Titration Setup: To the prepared sample solution, add a small amount of Eriochrome Black T indicator.[12]

-

Titration: Titrate the solution with a standardized EDTA solution.

-

Endpoint Detection: The endpoint is indicated by a sharp color change from wine red to blue.[12]

-

Calculation: The concentration of lead is calculated from the volume of EDTA solution used, its concentration, and the initial sample weight.

3.2.2 Instrumental Methods: AAS and ICP-MS

For higher sensitivity and the ability to simultaneously detect other metallic impurities, instrumental techniques are preferred.

-

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for quantifying the concentration of specific metals. It is well-suited for routine quality control of lead content.[3][13]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers even lower detection limits than AAS, making it the gold standard for ultra-trace analysis of lead and other potential heavy metal impurities.[13][14] It is capable of multi-element analysis from a single sample run.[13]

Experimental Protocol: Instrumental Analysis of Lead

-

Sample Preparation: Accurately weigh a sample of this compound and digest it using an appropriate acid mixture (e.g., nitric acid) to bring the lead into solution. This step should be performed with extreme caution in a fume hood.

-

Standard Preparation: Prepare a series of calibration standards of known lead concentrations.

-

Instrumental Analysis: Analyze the prepared sample and standards using either AAS or ICP-MS according to the instrument manufacturer's instructions.

-

Quantification: A calibration curve is generated from the standards, and the concentration of lead in the sample is determined by interpolation.

Data Presentation

The results from the assay of lead and cyanide should be compared to the theoretical values for pure this compound (Pb(CN)₂).

Table 1: Theoretical Composition of Pure this compound (Pb(CN)₂)

| Element | Atomic Mass ( g/mol ) | Molar Mass of Pb(CN)₂ ( g/mol ) | Theoretical Percentage (%) |

| Lead (Pb) | 207.2 | 259.24 | 79.93 |

| Cyanide (CN) | 26.02 | 259.24 | 20.07 |

Table 2: Example Purity Assay Results

| Analyte | Method | Theoretical (%) | Experimental Result (%) | Purity (%) |

| Cyanide (CN) | Argentometric Titration | 20.07 | 19.85 | 98.90 |

| Lead (Pb) | EDTA Titration | 79.93 | 79.13 | 99.00 |

| Lead (Pb) | ICP-MS | 79.93 | 79.21 | 99.10 |

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for the assay of this compound.

Caption: Workflow for the purity and assay of this compound.

Conceptual Toxicological Pathway

This diagram illustrates the primary toxicological actions of lead and cyanide ions upon dissociation, which is of relevance to drug development professionals assessing safety.

Caption: Conceptual overview of lead and cyanide toxicological pathways.

References

- 1. Lead(II) cyanide | Pb(CN)2 | CID 61139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. benchchem.com [benchchem.com]

- 4. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Analytical Method [keikaventures.com]

- 9. nemi.gov [nemi.gov]

- 10. scribd.com [scribd.com]

- 11. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 12. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

- 13. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]

- 14. Useful and Fast Method for Blood Lead and Cadmium Determination Using ICP‐MS and GF‐AAS; Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Coordination Chemistry of Lead Cyanide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The coordination chemistry of lead(II) with the cyanide anion is a sparsely documented field of study. Much of the available literature focuses on the simple salt, lead(II) cyanide (Pb(CN)₂), or on the coordination chemistry of lead with other ligands. This guide synthesizes the available information on lead(II) cyanide and draws upon data from closely related lead pseudohalide complexes, such as lead(II) dicyanamide (B8802431), to provide a comprehensive overview. The extreme toxicity of both lead and cyanide compounds necessitates rigorous safety protocols, and any experimental work should be conducted with extreme caution by trained professionals.

Introduction

The coordination chemistry of lead(II) is characterized by its flexibility in coordination number and geometry, largely influenced by the presence of a stereochemically active 6s² lone pair of electrons. Lead(II) can adopt coordination numbers ranging from 4 to 10.[1] The cyanide ion (CN⁻), a versatile ambidentate ligand, is well-known for forming strong bonds with a variety of metals, acting as both a terminal ligand and a bridging ligand to create multidimensional coordination polymers.[2][3]

The study of lead cyanide coordination chemistry is critical for understanding its environmental fate, toxicological profile, and potential applications in materials science. While the simple salt, lead(II) cyanide (Pb(CN)₂), is a known compound, its extended coordination complexes are not well-explored. This guide will cover the synthesis, structure, and properties of this compound and its related complexes, alongside a detailed examination of the toxicological pathways of its constituent ions.

Synthesis of Lead(II) Coordination Compounds

The synthesis of lead(II) coordination polymers typically involves methods such as hydrothermal reactions, co-precipitation, or slow evaporation/diffusion techniques.[4][5]

Co-Precipitation of Lead(II) Cyanide

Simple lead(II) cyanide can be synthesized via a precipitation reaction in an aqueous solution by combining a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a soluble cyanide salt, like potassium cyanide.

Reaction: Pb(NO₃)₂(aq) + 2KCN(aq) → Pb(CN)₂(s) + 2KNO₃(aq)

This reaction yields lead(II) cyanide as a white to yellowish powder that is slightly soluble in water.[6]

Synthesis of Lead(II) Dicyanamide (A Pseudohalide Analogue)

Due to the scarcity of detailed synthetic protocols for complex lead cyanides, the synthesis of lead(II) dicyanamide, Pb[N(CN)₂]₂, serves as a valuable analogue. It can be synthesized through an ion exchange reaction in water using sodium dicyanamide and a soluble lead(II) salt.[7]

Structural Characterization

The cyanide ligand can coordinate to metal centers through either the carbon or nitrogen atom, but it almost invariably coordinates through the carbon. The nitrogen lone pair is then available to coordinate to another metal center, leading to the formation of cyanide bridges (M-C≡N-M'), a fundamental feature in many coordination polymers like Prussian blue.[2]

Crystallographic Data for Lead(II) Dicyanamide

Lead(II) dicyanamide, Pb[N(CN)₂]₂, provides the most detailed structural information for a lead complex with a cyanide-containing ligand. It is isotypic with Ba[N(CN)₂]₂ and its structure is derived from the cotunnite (PbCl₂) type.[7]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (pm) | 1350.45(10) |

| b (pm) | 399.89(4) |

| c (pm) | 1199.39(11) |

| Z | 4 |

| Pb-N Distances (pm) | 254 to 293 |

| C-N (terminal) Bond Length (pm) | 114.0(13) – 116.0(10) |

| C-N (bridging) Bond Length (pm) | 128.8(11) – 131.9(12) |

| N-C≡N Bond Angle (°) | 173.1(8) – 174.5(10) |

| C-N-C Bond Angle (°) | 122.0(8) |

Data sourced from Request PDF.[7]

Spectroscopic Properties

Vibrational spectroscopy is a key tool for characterizing cyanide complexes. The stretching frequency of the C≡N bond is highly informative.

| Compound/Complex Type | ν(C≡N) Frequency (cm⁻¹) | Significance |

| Free Cyanide Ion (CN⁻) | ~2080 | Reference frequency for uncoordinated cyanide.[8] |

| Terminal M-CN Complexes | > 2080 (typically 2100-2200) | Shift to higher frequency indicates σ-donation from cyanide to the metal.[8] |

| Bridging M-C≡N-M' Complexes | Higher frequency than terminal | The bridging mode further increases the vibrational frequency.[8][9] |

| Lead(II) Hexacyanoferrate(II) | 2092 - 2084 | Indicates the presence of the [Fe(CN)₆]⁴⁻ unit with cyanide bridging to Pb²⁺.[10] |

Physicochemical Properties and Reactivity

Lead(II) Cyanide (Pb(CN)₂):

-

Appearance: White to yellowish powder.[6]

-

Solubility: Slightly soluble in water. Its solubility is reported to be 0.553 g/100 mL in water for the related lead(II) thiocyanate.

-

Reactivity: Decomposes in the presence of acid to release highly toxic and flammable hydrogen cyanide gas.[6] Fusion with strong oxidizing agents like metal chlorates or nitrates can cause explosions.

Applications

The direct application of this compound coordination compounds is severely limited by their extreme toxicity. However, the principles of cyanide coordination chemistry are relevant in several fields.

-

Materials Science: Metal-cyanide frameworks, such as Prussian blue analogues, are researched for applications in gas storage, catalysis, and as magnetic materials.[2][11] While lead-based analogues are not common, the structural principles could be applied.

-

Hydrometallurgy: Cyanide complexes are famously used in the extraction of gold and silver from ores by forming soluble [Au(CN)₂]⁻ and [Ag(CN)₂]⁻ complexes.[12]

-

Chelation Therapy: In cases of lead poisoning, chelating agents like EDTA are administered. EDTA forms a stable, water-soluble coordination complex with lead(II) ions, which is then excreted from the body. This is an application related to lead coordination chemistry but for its removal, not its use as a drug.[12]

There are no known applications of this compound coordination chemistry in drug development due to the inherent toxicity of its components.

Toxicity and Biological Signaling Pathways

The toxicity of this compound compounds is attributable to the combined effects of lead(II) ions and cyanide anions, which would likely dissociate in a biological system.

Cyanide Toxicity

Cyanide is a potent and rapid-acting poison. Its primary mechanism of action is the inhibition of cellular respiration.[13][14]

-

Inhibition of Cytochrome c Oxidase: Cyanide has a high affinity for the ferric (Fe³⁺) ion in the heme a₃ component of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain.[13][15]

-

Cessation of Aerobic Respiration: This binding prevents the transfer of electrons to oxygen, the final electron acceptor, effectively halting aerobic respiration and the production of ATP.[16]

-

Cytotoxic Hypoxia: Cells are unable to use oxygen, leading to a state of cytotoxic hypoxia.

-

Lactic Acidosis: The body shifts to anaerobic metabolism, causing a rapid buildup of lactic acid and leading to metabolic acidosis.[17]

-

Cell Death: The severe depletion of ATP leads to rapid cell death, particularly affecting organs with high oxygen demand like the central nervous system and the heart.[16]

Lead Toxicity

Lead is a multisystem toxicant that exerts its effects primarily by mimicking other biologically important metals, particularly calcium, and by causing oxidative stress.[18]

-

Ionic Mimicry: Lead(II) can substitute for calcium(II) ions (Ca²⁺) in numerous cellular processes. It disrupts calcium signaling pathways essential for neurotransmitter release, muscle contraction, and second messenger systems.[18]

-

Enzyme Inhibition: Lead inhibits several key enzymes by binding to their sulfhydryl (-SH) groups. A critical target is δ-aminolevulinic acid dehydratase (ALAD), an enzyme in the heme synthesis pathway. Inhibition of ALAD leads to the accumulation of its substrate, ALA, which is itself a neurotoxin and promotes oxidative stress.[18]

-

Oxidative Stress: Lead promotes the generation of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA. It also depletes the cell's natural antioxidant reserves (e.g., glutathione), further exacerbating oxidative stress.[18]

Experimental Protocols

The following section provides a generalized protocol for the synthesis of a lead-based coordination polymer, based on common co-precipitation techniques. WARNING: These procedures involve highly toxic materials and must only be performed inside a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol: Synthesis of Lead(II) Hexacyanoferrate(II) via Co-Precipitation

This protocol is adapted from general methods for preparing Prussian blue analogues.[19][20]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-